4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone typically involves the reaction of 4-methoxybenzaldehyde with 4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Chemical Reactions Analysis
4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Scientific Research Applications
4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone can be compared with other thiazolidine derivatives, such as:
4-methoxybenzaldehyde (5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone: This compound has similar structural features but differs in the substitution pattern on the thiazolidine ring.
4-hydroxy-3-methoxybenzaldehyde (4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)hydrazone: This derivative has a hydroxyl group instead of a methoxy group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2Z)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-5,5-diphenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-28-20-14-12-17(13-15-20)16-24-26-22-25-21(27)23(29-22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16H,1H3,(H,25,26,27)/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRACBZCQMSEVMJ-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.